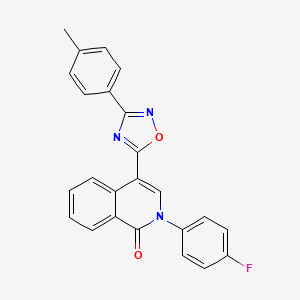

2-(4-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

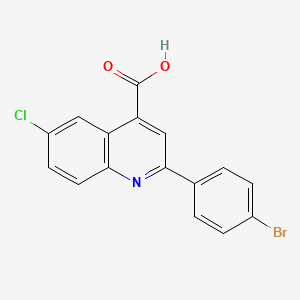

2-(4-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one , often referred to as FPIQ , is a synthetic organic compound. Its chemical structure combines an isoquinoline core with a 1,2,4-oxadiazole ring and a fluorophenyl substituent. The compound exhibits interesting pharmacological properties and has drawn attention in drug discovery research.

Synthesis Analysis

The synthesis of FPIQ involves several steps. Researchers typically start with commercially available starting materials, such as fluorobenzene, p-toluidine, and isocyanates. These precursors undergo cyclization reactions to form the isoquinoline-oxadiazole scaffold. The final step involves introducing the fluorophenyl group. Various synthetic routes have been explored, including microwave-assisted reactions and transition-metal-catalyzed processes.

Molecular Structure Analysis

FPIQ’s molecular structure consists of an isoquinoline ring fused with an oxadiazole ring. The fluorophenyl group is attached to one of the aromatic rings. The compound’s planarity and electronic properties play a crucial role in its biological activity. Researchers use techniques like X-ray crystallography and NMR spectroscopy to elucidate its precise structure.

Chemical Reactions Analysis

FPIQ participates in various chemical reactions due to its functional groups. It can undergo nucleophilic substitutions, cyclizations, and oxidative transformations. These reactions are essential for modifying the compound or creating derivatives with improved properties.

Physical And Chemical Properties Analysis

- Melting Point : FPIQ typically melts around 200-220°C.

- Solubility : It exhibits moderate solubility in organic solvents like DMSO and DMF.

- Stability : FPIQ is stable under ambient conditions but may degrade under extreme heat or light exposure.

Scientific Research Applications

Antimicrobial Applications

- Novel fluorine-containing derivatives, integrating quinazolinone and thiazolidinone motifs, have shown significant antimicrobial potency. Synthesized compounds were evaluated against various bacterial and fungal strains, demonstrating remarkable in vitro antimicrobial activity, especially against Gram-positive and Gram-negative bacteria as well as fungi (Desai et al., 2013).

Anticancer Properties

- A study on α-aminophosphonate derivatives containing a 2-oxoquinoline structure revealed moderate to high levels of antitumor activities against several cancer cell lines. The compounds exhibited potent inhibitory activities, indicating their potential as anticancer agents (Fang et al., 2016).

Material Science

- In the realm of material science, diallyl-containing polyimide showcased enhanced thermal properties and dimensional stability due to the presence of cured allyl moieties. This research suggests applications in developing materials with high thermal resistance and stability (Lin et al., 2015).

Enzyme Inhibition for Disease Treatment

- Research on novel inhibitors targeting MAPK pathways has identified compounds with selective inhibitory effects on p38alphaMAPK, demonstrating potential therapeutic applications in diseases involving altered MAPK pathway activity (Peifer et al., 2007).

Corrosion Inhibition

- Quinazolinone derivatives have been studied for their efficacy as corrosion inhibitors for mild steel in acidic environments. The research highlighted their significant inhibition efficiency, providing insights into their application in protecting industrial materials from corrosion (Errahmany et al., 2020).

Safety And Hazards

- Toxicity : Limited toxicity data are available. Researchers must handle FPIQ with caution.

- Environmental Impact : Assessments regarding its environmental persistence and impact are ongoing.

Future Directions

- Biological Evaluation : Further studies should explore FPIQ’s bioactivity against specific disease targets.

- Structure-Activity Relationship (SAR) : Systematic modifications of FPIQ can guide SAR studies for optimization.

- Formulation Development : Researchers can investigate suitable formulations for drug delivery.

- Clinical Trials : If promising, FPIQ could progress to preclinical and clinical trials.

properties

IUPAC Name |

2-(4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16FN3O2/c1-15-6-8-16(9-7-15)22-26-23(30-27-22)21-14-28(18-12-10-17(25)11-13-18)24(29)20-5-3-2-4-19(20)21/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUNBXDXZAMMMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2739031.png)

![(2S)-2-[(2S)-2,3-Dihydro-1-benzofuran-2-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2739038.png)

![1-(2-chloroquinolin-3-yl)-N-[(4-methoxyphenyl)methyl]methanimine](/img/structure/B2739043.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-Phenyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2739048.png)

![2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid](/img/structure/B2739050.png)